An In-Depth Technical Guide to 2,3,5-Trimethylbenzonitrile (CAS: 88166-75-0)
An In-Depth Technical Guide to 2,3,5-Trimethylbenzonitrile (CAS: 88166-75-0)
This document provides a comprehensive technical overview of 2,3,5-trimethylbenzonitrile, a substituted aromatic nitrile. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes fundamental properties, detailed synthetic protocols, characterization methodologies, and safety considerations. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a deep, practical understanding of the compound's chemistry.
Core Compound Identification
2,3,5-Trimethylbenzonitrile is a poly-substituted aromatic hydrocarbon featuring a nitrile functional group. This structure makes it a valuable, albeit specialized, intermediate for the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. Its isomeric purity is critical for downstream applications, necessitating robust synthetic and analytical methods.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 88166-75-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁N | [1][2] |
| Molecular Weight | 145.20 g/mol | [1][2] |
| IUPAC Name | 2,3,5-trimethylbenzonitrile | [1][2] |
| SMILES | CC1=C(C#N)C=C(C)C=C1C | [1][2] |
| InChI | InChI=1S/C10H11N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,1-3H3 |[1][2] |
Note: Experimental physical properties such as melting and boiling points are not widely reported in the literature. Values should be determined empirically.
Synthesis: A Multi-Step Approach from Pseudocumene
While various methods exist for nitrile synthesis, a reliable and well-documented laboratory-scale pathway to 2,3,5-trimethylbenzonitrile proceeds from the readily available starting material 1,2,4-trimethylbenzene (pseudocumene).[4] This multi-step synthesis involves nitration, reduction to an aniline, and a subsequent Sandmeyer reaction. This route is chosen for its high-yielding steps and the well-understood mechanisms, which allow for effective control over product formation and purity.
Figure 1: Proposed synthetic workflow for 2,3,5-Trimethylbenzonitrile.
Experimental Protocols
Protocol 2.1.1: Electrophilic Nitration of 1,2,4-Trimethylbenzene
This initial step is critical for establishing the correct substitution pattern. The methyl groups are ortho-, para-directing activators. Nitration of 1,2,4-trimethylbenzene yields a mixture of isomers, primarily the 5-nitro, 3-nitro, and 6-nitro products.[4] Controlling the reaction temperature is paramount to maximize the yield of the desired 5-nitro isomer, which is the precursor to 2,3,5-trimethylaniline.[4]
-
Apparatus Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.
-
Acid Mixture: Slowly add concentrated sulfuric acid to concentrated nitric acid in a separate flask cooled in ice, maintaining a molar ratio appropriate for mononitration.
-
Reaction: Add 1,2,4-trimethylbenzene to the reaction flask. Begin dropwise addition of the cold nitrating mixture, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential for proper heat dissipation and to prevent localized over-heating, which can lead to dinitration or oxidation.[4]
-
Quenching & Workup: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. Carefully pour the reaction mixture over crushed ice to precipitate the crude nitro-isomers.
-
Purification: The resulting solid is filtered, washed with cold water until neutral, and then purified. Fractional crystallization or chromatography is required to isolate the 1,2,4-trimethyl-5-nitrobenzene isomer from the other products.
Protocol 2.1.2: Reduction to 2,3,5-Trimethylaniline
Catalytic hydrogenation is the preferred method for reducing the nitro group to an amine due to its high efficiency and clean reaction profile, which simplifies purification.[4]
-
Catalyst & Solvent: In a hydrogenation vessel (e.g., a Parr apparatus), dissolve the purified 1,2,4-trimethyl-5-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.[4]
-
Hydrogenation: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).[4]
-
Reaction Execution: Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).[4]
-
Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Workup: Once complete, vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. The solvent is then removed from the filtrate under reduced pressure to yield crude 2,3,5-trimethylaniline, which can be further purified if necessary.[5]
Protocol 2.1.3: Sandmeyer Reaction to 2,3,5-Trimethylbenzonitrile
The Sandmeyer reaction is a classic and robust method for converting an arylamine into an aryl nitrile via a diazonium salt intermediate.
-
Diazotization: Dissolve the 2,3,5-trimethylaniline in an aqueous solution of hydrochloric acid, cooling the mixture to 0-5°C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in cold water is added dropwise, keeping the temperature strictly below 5°C to ensure the stability of the resulting diazonium salt. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide. This forms the nucleophilic tetracyanocuprate(I) complex.
-
Reaction: Slowly add the cold diazonium salt solution to the CuCN solution. The temperature should be controlled, as the reaction is often exothermic. Nitrogen gas will evolve.
-
Workup & Purification: After the addition is complete, the reaction is typically heated gently (e.g., to 50-60°C) to ensure the reaction goes to completion. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The final product, 2,3,5-trimethylbenzonitrile, is purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
Structural verification of the final product is essential. The following spectroscopic methods provide a characteristic fingerprint for 2,3,5-trimethylbenzonitrile.
Table 2: Predicted Spectroscopic Features for 2,3,5-Trimethylbenzonitrile
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| FT-IR | Nitrile Stretch (νC≡N) | ~2220-2240 cm⁻¹ | The C≡N triple bond exhibits a strong, sharp absorption in this region, characteristic of aromatic nitriles.[6] |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Stretching vibrations of sp² C-H bonds on the aromatic ring. | |
| Aliphatic C-H Stretch | ~2850-3000 cm⁻¹ | Stretching vibrations of sp³ C-H bonds in the three methyl groups. | |
| ¹H NMR | Aromatic Protons | Two singlets, ~7.0-7.5 ppm | The two protons on the aromatic ring (at C4 and C6) are in different environments and will appear as distinct singlets. |
| Methyl Protons | Three singlets, ~2.2-2.5 ppm | The three methyl groups are chemically non-equivalent and will each produce a distinct singlet, integrating to 3H each. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | ~115-120 ppm | The nitrile carbon is characteristically deshielded and appears in this region. |
| Aromatic Carbons | Six signals, ~125-145 ppm | Six distinct signals are expected for the six unique aromatic carbons. | |
| Methyl Carbons | Three signals, ~15-25 ppm | The three non-equivalent methyl carbons will appear in the aliphatic region. |
| Mass Spec. | Molecular Ion (M⁺) | ~145.09 m/z | Corresponds to the exact mass of the C₁₀H₁₁N molecule.[1] |
Potential Applications
While specific applications for 2,3,5-trimethylbenzonitrile are not extensively documented, its structure suggests significant potential as a versatile building block in organic synthesis.
-
Pharmaceutical and Agrochemical Synthesis: The benzonitrile moiety can be hydrolyzed to a benzoic acid, reduced to a benzylamine, or serve as a precursor for various heterocyclic systems, making it a valuable intermediate for creating novel bioactive compounds.[7]
-
Materials Science: Aromatic nitriles can be used in the synthesis of polymers, dyes, and liquid crystals. The related isomer, 2,4,5-trimethylbenzonitrile, has been used as a molecular probe to study active sites in zeolites, suggesting a potential role for the 2,3,5-isomer in catalysis and materials characterization research.
-
Ligand Development: The nitrile group can coordinate with transition metals, opening possibilities for its use in the development of novel catalysts or functional materials.
Safety and Handling
No specific Safety Data Sheet (SDS) is readily available for 2,3,5-trimethylbenzonitrile. Therefore, it must be handled with the precautions appropriate for the general class of aromatic nitriles, which are often toxic.
Table 3: Recommended Safety and Handling Precautions
| Category | Recommendation |
|---|---|
| GHS Hazard | Assumed: Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2.[8] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[8][9] |
| First Aid | Skin Contact: Immediately wash with plenty of soap and water.[10] Eye Contact: Rinse cautiously with water for several minutes.[8] Inhalation: Move person to fresh air.[8] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[10] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
References
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PrepChem. Synthesis of 2,3,5-trimethyl aniline. [Link]
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ACS Publications. Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst. [Link]
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ResearchGate. Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst. [Link]
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Fisher Scientific. 2,3,5-Trimethylbenzonitrile, TRC 10 mg. [Link]
- Google Patents.
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Chemistry Steps. Preparation of Nitriles. [Link]
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National Institutes of Health. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. [Link]
-
ResearchGate. Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. [Link]
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